molecular formula C18H21NO3 B11992168 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide

Cat. No.: B11992168
M. Wt: 299.4 g/mol
InChI Key: ZILVUPWRXHBKBO-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 This compound is known for its unique chemical structure, which includes a benzamide core substituted with a 3,4-dimethoxyphenyl group and a 2-methyl group

Preparation Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide typically involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide

InChI

InChI=1S/C18H21NO3/c1-13-6-4-5-7-15(13)18(20)19-11-10-14-8-9-16(21-2)17(12-14)22-3/h4-9,12H,10-11H2,1-3H3,(H,19,20)

InChI Key

ZILVUPWRXHBKBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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